molecular formula C17H18ClNO3S B2661111 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(3,4-dimethoxyphenyl)ethanone CAS No. 2034416-73-2

1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(3,4-dimethoxyphenyl)ethanone

Cat. No.: B2661111
CAS No.: 2034416-73-2
M. Wt: 351.85
InChI Key: OORVFIBCHHDYFB-UHFFFAOYSA-N
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Description

1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(3,4-dimethoxyphenyl)ethanone is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(3,4-dimethoxyphenyl)ethanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the thienopyridine ring: This could involve cyclization reactions starting from appropriate precursors.

    Chlorination: Introduction of the chlorine atom at the desired position.

    Coupling with the ethanone moiety: This step might involve a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

  • Use of catalysts to enhance reaction rates.
  • Optimization of reaction conditions such as temperature, pressure, and solvent choice.
  • Implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(3,4-dimethoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: This might involve the conversion of the ethanone moiety to a carboxylic acid.

    Reduction: Reduction of the ketone group to an alcohol.

    Substitution: Halogen substitution reactions, particularly involving the chlorine atom.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(3,4-dimethoxyphenyl)ethanone may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Materials Science: Use in the synthesis of novel materials with specific properties.

    Industrial Chemistry: Intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action for compounds like 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(3,4-dimethoxyphenyl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-phenylethanone
  • 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(3,4-dihydroxyphenyl)ethanone

Uniqueness

The presence of the 3,4-dimethoxyphenyl group in 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(3,4-dimethoxyphenyl)ethanone might confer unique electronic and steric properties, influencing its reactivity and interaction with biological targets.

Properties

IUPAC Name

1-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(3,4-dimethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3S/c1-21-13-4-3-11(7-14(13)22-2)8-17(20)19-6-5-15-12(10-19)9-16(18)23-15/h3-4,7,9H,5-6,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORVFIBCHHDYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCC3=C(C2)C=C(S3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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